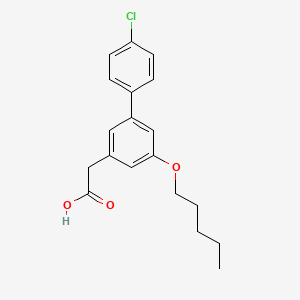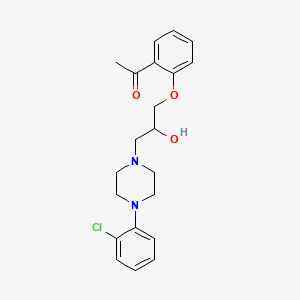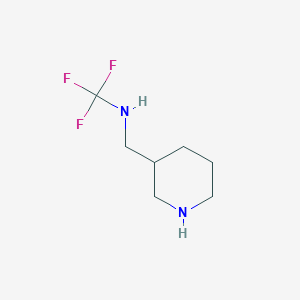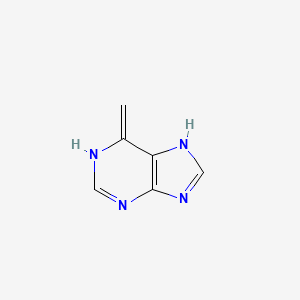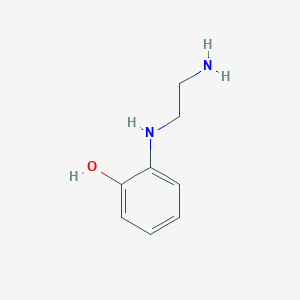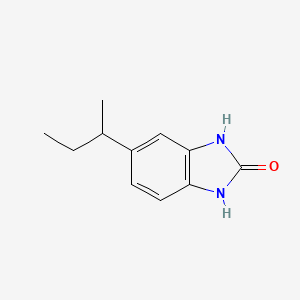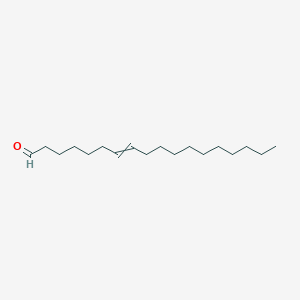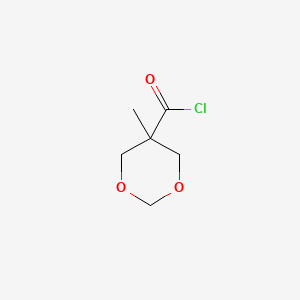![molecular formula C16H18BrNO2S B13955650 Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- CAS No. 543745-59-1](/img/structure/B13955650.png)
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- is a compound belonging to the sulfonamide class Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- typically involves the amidation reaction. The process begins with the preparation of the 2-bromophenylpropylamine, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzenesulfonamide core.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various aryl or alkyl-substituted benzenesulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may have potential as an antimicrobial agent.
Industry: It can be used in the development of dyes, photochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: The parent compound with a simple sulfonamide structure.
N-(2-bromophenyl)benzenesulfonamide: A similar compound with a bromine atom on the phenyl ring.
N-ethyl-4-methylbenzenesulfonamide: Another derivative with an ethyl group instead of the 2-bromophenyl group.
Uniqueness
Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- is unique due to the presence of both the 2-bromophenyl and 4-methyl substituents. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
543745-59-1 |
|---|---|
Formule moléculaire |
C16H18BrNO2S |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
N-[3-(2-bromophenyl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-13-8-10-15(11-9-13)21(19,20)18-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11,18H,4,6,12H2,1H3 |
Clé InChI |
CBFIDLAOAHRCCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



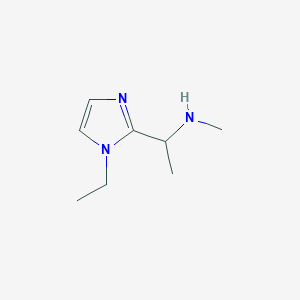
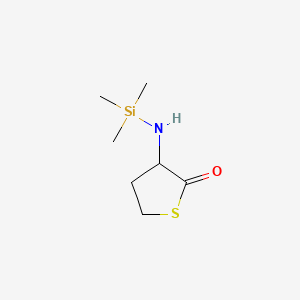

![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
